N-(1-methyl-1H-indazol-3-yl)but-2-ynamide
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Overview
Description
N-(1-methyl-1H-indazol-3-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable reagent for various synthetic applications.
Preparation Methods
The synthesis of N-(1-methyl-1H-indazol-3-yl)but-2-ynamide typically involves the coupling of 1-methylindazole with but-2-ynoic acid derivatives under specific reaction conditions. One common method is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(1-methyl-1H-indazol-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the leaving groups on the compound.
Cycloaddition: This compound can participate in cycloaddition reactions, forming various heterocyclic structures.
Scientific Research Applications
N-(1-methyl-1H-indazol-3-yl)but-2-ynamide has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indazol-3-yl)but-2-ynamide involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic amino acids in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
N-(1-methyl-1H-indazol-3-yl)but-2-ynamide can be compared with other ynamides and related compounds, such as 1,3-butadiynamides, which also contain a triple bond connected to a nitrogen atom. These compounds share similar reactivity patterns but differ in their specific structural features and applications. For example, 1,3-butadiynamides are known for their use in heterocyclic chemistry and optoelectronic materials . The unique aspect of this compound lies in its indazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methylindazol-3-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-3-6-11(16)13-12-9-7-4-5-8-10(9)15(2)14-12/h4-5,7-8H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQUEWUPUTRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=NN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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